3-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(furan-2-yl)pyridazine
Description
The compound 3-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(furan-2-yl)pyridazine features a hybrid heterocyclic scaffold combining a [1,2,4]triazolo[1,5-a]pyrimidine core, a piperazine linker, and a furan-substituted pyridazine moiety. Key structural attributes include:
- Piperazine Linker: Introduces conformational flexibility and basicity, which may improve solubility and bioavailability.
- Furan-Pyridazine Moiety: The electron-rich furan group could facilitate π-π stacking or hydrogen bonding in biological targets.
While its exact biological activity remains underexplored in the provided evidence, structurally related compounds exhibit diverse applications, including kinase inhibition (pyrazolopyrimidines) and herbicidal activity (triazolopyrimidine sulfonamides) .
Properties
IUPAC Name |
7-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N8O/c1-13-14(2)22-19-20-12-21-27(19)18(13)26-9-7-25(8-10-26)17-6-5-15(23-24-17)16-4-3-11-28-16/h3-6,11-12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBZSNCTVMLLPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NC=N2)N=C1C)N3CCN(CC3)C4=NN=C(C=C4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(furan-2-yl)pyridazine typically involves multi-step reactions that include cyclization, condensation, and substitution reactions. The final step often involves the cyclization of the triazolo[1,5-a]pyrimidine ring under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(furan-2-yl)pyridazine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild oxidative conditions.
Reduction: The pyridazinone ring can be reduced to form dihydropyridazines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to introduce various functional groups.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydropyridazines and related compounds.
Substitution: Functionalized derivatives with various substituents on the piperazine and pyridazine rings.
Scientific Research Applications
Antitumor Activity
Recent research has highlighted the anticancer potential of triazolo-pyrimidine derivatives. For instance, compounds similar to the one have demonstrated significant activity against various cancer cell lines. A study reported that certain derivatives exhibited IC50 values as low as 12.3 μM against the Bel-7402 cell line and 6.1 μM against HT-1080 cells . This suggests that the compound may also possess similar antitumor properties.
Antitubercular Properties
Triazolo derivatives have been explored for their efficacy against Mycobacterium tuberculosis. In related studies, novel compounds were synthesized and evaluated for their anti-tubercular activity, achieving IC50 values ranging from 1.35 to 2.18 μM . The structural similarities suggest that the compound could be investigated for similar therapeutic effects.
Enzymatic Inhibition
The mechanism of action for many triazolo derivatives involves inhibition of specific enzymes critical to cancer cell proliferation or bacterial survival. The ability of these compounds to bind effectively to target sites can lead to the development of new therapeutic agents with enhanced efficacy and reduced toxicity .
Data Table: Summary of Biological Activities
| Activity | Target | IC50 Values | Reference |
|---|---|---|---|
| Antitumor | Bel-7402 cell line | 12.3 μM | |
| Antitumor | HT-1080 cell line | 6.1 μM | |
| Antitubercular | Mycobacterium tuberculosis | 1.35 - 2.18 μM |
Case Study 1: Synthesis and Evaluation of Triazolo Derivatives
A series of triazolo derivatives were synthesized and evaluated for their antitumor activity. Among these, one derivative showed promising results with an IC50 value indicating strong inhibitory activity against cancer cell proliferation. This case highlights the potential of similar compounds in drug development focused on oncology .
Case Study 2: Anti-Tubercular Screening
In another study, a novel class of substituted triazolo derivatives was synthesized and screened for anti-tubercular activity. The compounds exhibited significant activity against Mycobacterium tuberculosis, with several candidates showing low cytotoxicity towards human cells, suggesting a favorable safety profile for further development .
Mechanism of Action
The mechanism of action of 3-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(furan-2-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s triazolopyrimidine core is shared with several analogs, but substituent variations dictate functional differences:
Key Observations :
- Substituent-Driven Activity : Sulfonamide groups in herbicidal analogs contrast with the target compound’s furan and piperazine groups, suggesting divergent applications (e.g., pharmaceuticals vs. agrochemicals).
- Flexibility vs. Rigidity : The piperazine linker in the target compound may confer greater conformational adaptability compared to rigid fused-ring systems in pyrazolo-triazolopyrimidines .
Structure-Activity Relationships (SAR)
- Electron-Donating Groups : The furan ring’s electron-rich nature may improve binding to aromatic residues in enzymatic pockets, a feature absent in simpler alkyl-substituted analogs.
- Piperazine Advantage: Piperazine’s basicity could improve solubility in physiological environments compared to non-basic linkers in related compounds .
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
Biological Activity
The compound 3-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(furan-2-yl)pyridazine is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the biological activity of the compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of 376.4 g/mol. The structural components include a triazolo-pyrimidine core and a piperazine moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 376.4 g/mol |
| IUPAC Name | 5,6-dimethyl-7-[4-(furan-2-yl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine |
| InChI Key | SGPNKPVSPHKVNU-UHFFFAOYSA-N |
Antitumor Activity
Research indicates that compounds similar to This compound exhibit significant antitumor activity. For instance, a study reported that related compounds inhibited PARP1 activity in human breast cancer cells (MCF-7), leading to increased apoptosis markers such as cleaved PARP and phosphorylated H2AX . The IC50 values for these compounds were comparable to established drugs like Olaparib.
The proposed mechanism of action involves the inhibition of specific enzymes or receptors related to cancer cell proliferation. The compound interacts with the PARP enzyme family, which plays a crucial role in DNA repair processes. Inhibition of PARP leads to accumulation of DNA damage in cancer cells, ultimately resulting in cell death.
Antibacterial and Antifungal Activity
In addition to antitumor properties, compounds with similar structures have shown antibacterial and antifungal activities. A study synthesized various derivatives and evaluated their efficacy against different pathogenic strains. The results indicated that these compounds could serve as potential leads for developing new antimicrobial agents .
Case Study 1: Antitumor Efficacy
In a controlled laboratory setting, MCF-7 cells were treated with varying concentrations of the compound. The results demonstrated a dose-dependent inhibition of cell viability with an IC50 value around 18 µM for related compounds . This highlights the potential of this compound in targeted cancer therapies.
Case Study 2: Antimicrobial Properties
Another study focused on synthesizing derivatives based on the piperazine structure. The newly created compounds were tested against several bacterial and fungal strains. Results indicated promising activity against resistant strains, suggesting that modifications to the piperazine moiety can enhance biological activity .
Q & A
Q. What are the established synthetic routes for this compound?
Answer: The synthesis involves multi-step pathways:
Triazolopyrimidine Core Formation: React 5,6-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-7-amine with hydrazine derivatives under acidic conditions to form the core structure ().
Piperazine Coupling: Introduce the piperazine moiety via nucleophilic substitution at the 7-position using dichloromethane or ethanol as solvents ().
Furan-Pyridazine Functionalization: Attach the furan-2-yl group to the pyridazine ring via Suzuki-Miyaura cross-coupling with a palladium catalyst ().
Key Optimization: Yield (up to 70%) depends on stoichiometric control and reaction time. Ethanol at 80°C enhances solubility of intermediates .
Q. Which spectroscopic methods confirm structural integrity?
Answer: Use a combination of:
- 1H/13C NMR: To verify proton environments (e.g., furan’s α/β protons at δ 6.5–7.2 ppm) and carbon backbone ().
- High-Resolution Mass Spectrometry (HRMS): For molecular ion validation (e.g., [M+H]+ at m/z 462.1921) ().
- X-Ray Crystallography: Resolves stereochemistry of the triazolopyrimidine core ().
Q. What in vitro assays are recommended for initial biological screening?
Answer: Prioritize assays based on structural analogs:
- Kinase Inhibition: Use ADP-Glo™ assays targeting Aurora kinases (IC50 < 1 µM reported for similar triazolopyrimidines) ().
- Antimicrobial Activity: Broth microdilution (MIC) against S. aureus and E. coli ().
- Cytotoxicity: MTT assays in HEK-293 or HeLa cell lines ().
Advanced Research Questions
Q. How can synthetic yield be improved for the triazolopyrimidine core?
Answer: Optimize:
Catalyst Selection: Use CuI (10 mol%) in DMF to accelerate cyclization ().
Solvent Polarity: Ethanol increases intermediate solubility vs. dichloromethane ().
Temperature Gradients: Stepwise heating (60°C → 120°C) reduces side-product formation ().
Case Study: A 22% yield increase was achieved by replacing HCl with p-toluenesulfonic acid in cyclization .
Q. How to resolve contradictions in reported biological activity?
Answer: Address variability via:
Standardized Assay Conditions: Fix pH (7.4), DMSO concentration (<0.1%), and cell passage number ().
Purity Validation: HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity ().
Computational Validation: Molecular docking (AutoDock Vina) identifies binding pose discrepancies (e.g., furan’s role in π-π stacking) ().
Q. What strategies enhance pharmacokinetic properties?
Answer: Structural modifications:
- LogP Optimization: Replace methyl groups with polar substituents (e.g., -OH) to improve solubility ().
- Metabolic Stability: Introduce deuterium at labile C-H bonds (e.g., piperazine methyl groups) ().
- Targeted Delivery: Conjugate with PEGylated nanoparticles for sustained release ().
Q. How to design environmental impact studies for this compound?
Answer: Follow frameworks from :
Degradation Analysis: Use HPLC-UV to monitor hydrolysis under pH 3–10.
Ecotoxicology: Daphnia magna acute toxicity (48h EC50) and algal growth inhibition (72h) assays.
Bioaccumulation: Measure log Kow (octanol-water partition coefficient) via shake-flask method.
Data Interpretation: Compare results with structurally similar compounds (e.g., 2-(difluoromethyl) analogs in ).
Q. What computational methods predict target interactions?
Answer:
- Molecular Dynamics (MD): Simulate binding stability (GROMACS, 100 ns trajectories) ().
- Free Energy Perturbation (FEP): Quantify ΔΔG for substituent modifications (e.g., furan vs. thiophene) ().
- ADMET Prediction: Use SwissADME to assess absorption and toxicity ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
